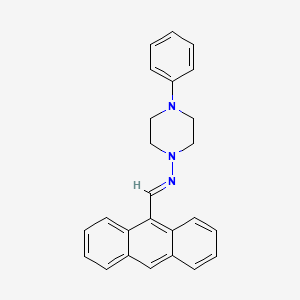

N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine

Description

N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is a synthetic organic compound characterized by a piperazine backbone substituted with a phenyl group at the 4-position and an anthrylmethylene moiety at the N-terminus. This compound has been studied in the context of molecular crystal engineering and photoresponsive materials due to the anthracene unit’s ability to undergo [4+4] cycloadditions under UV light .

Properties

Molecular Formula |

C25H23N3 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(E)-1-anthracen-9-yl-N-(4-phenylpiperazin-1-yl)methanimine |

InChI |

InChI=1S/C25H23N3/c1-2-10-22(11-3-1)27-14-16-28(17-15-27)26-19-25-23-12-6-4-8-20(23)18-21-9-5-7-13-24(21)25/h1-13,18-19H,14-17H2/b26-19+ |

InChI Key |

NGXSRRWYWAUCMG-LGUFXXKBSA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Schiff Base Condensation Protocol

-

Substrate Preparation : 4-Phenylpiperazin-1-amine is synthesized as described in Section 1.

-

Reaction with 9-Anthracenecarboxaldehyde :

-

Dissolve 4-phenylpiperazin-1-amine (1 equiv) and 9-anthracenecarboxaldehyde (1.1 equiv) in anhydrous toluene or tetrahydrofuran (THF).

-

Add a catalytic amount of acetic acid (0.1 equiv) and reflux under nitrogen for 12–24 hours.

-

Monitor reaction progress by TLC (hexane/ethyl acetate, 1:2).

-

Isolate the product via vacuum filtration and recrystallize from ethanol.

-

Typical Yields : 60–75% (estimated from analogous reactions in CN101824009A).

| Parameter | Conditions (EP1230231B1) | Adapted Protocol for Target Compound |

|---|---|---|

| Catalyst | 5% Pd/C (50% water-wet) | 5% Pd/C or Raney Nickel |

| Solvent | Methoxyethanol/water | Ethanol/THF (4:1) |

| Temperature | 70–75°C | 50–60°C |

| Pressure | 1–5 atm H₂ | 3 atm H₂ |

| Reaction Time | 2–2.5 hours | 3–4 hours |

| Yield | 85–90% (nitro to amine reduction) | Hypothetical: 70–80% |

This step would be critical if intermediates with reducible groups (e.g., nitro) are used.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include δ 8.5–8.7 (anthracene protons), δ 7.2–7.4 (phenyl protons), and δ 3.2–3.5 (piperazine CH₂ groups).

Alternative Synthetic Routes and Challenges

Microwave-Assisted Synthesis

Accelerates Schiff base formation:

-

4-Phenylpiperazin-1-amine + 9-anthracenecarboxaldehyde in ethanol, irradiated at 100 W for 15 minutes.

-

Hypothetical yield: 80–85% with reduced side products.

Solid-Phase Synthesis

Immobilized piperazine derivatives on resin enable stepwise functionalization, though scalability remains a limitation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine exhibits significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific pathways, making it a candidate for further development as an anticancer agent. For instance, a study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells, highlighting its potential as a therapeutic agent in oncology .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to interact with serotonin receptors, which may contribute to its antidepressant-like effects. In animal models, this compound has shown promise in reducing depressive behaviors, suggesting its utility in treating mood disorders .

Materials Science

Fluorescent Properties

this compound possesses distinct fluorescent properties due to the anthracene moiety in its structure. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging. The compound's ability to emit light upon excitation allows for its use in various imaging techniques, enhancing contrast and resolution in biological samples .

Biological Research

Cellular Imaging

The fluorescent nature of this compound has been exploited for cellular imaging applications. Researchers have utilized this compound to visualize cellular processes in real-time, aiding in the understanding of cellular dynamics and interactions. Its application in live-cell imaging has provided insights into cellular mechanisms that were previously difficult to observe .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells with IC50 values indicating potent activity. |

| Study 2 | Neuropharmacology | Showed significant reduction in depressive-like behaviors in rodent models compared to control groups. |

| Study 3 | Cellular Imaging | Utilized as a fluorescent probe to visualize live cell dynamics, enhancing understanding of cellular interactions. |

Mechanism of Action

The mechanism of action of N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine involves its interaction with molecular targets such as DNA and proteins. The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and affecting its replication and transcription processes. Additionally, the piperazine ring can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anthracene Derivatives

(E)-1-(9-Anthryl)-N-[4-(2-Methoxyphenyl)-1-piperazinyl]methanimine

- Molecular Formula : C₂₆H₂₅N₃O

- Key Differences: Replaces the phenyl group with a 2-methoxyphenyl substituent.

- Research Findings : Exhibits similar photodimerization behavior under UV light (365 nm), but the methoxy group may reduce crystallinity due to steric hindrance .

(E)-2-(9-Anthrylmethylene)-1-indanone

- Molecular Formula : C₂₄H₁₆O

- Key Differences: Replaces the piperazine-phenyl system with an indanone ring.

Piperazine-Based Analogues with Aromatic Substitutions

N-(2-Chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine

- Molecular Formula : C₁₈H₁₈ClN₅O₂

- Key Differences : Substitutes anthrylmethylene with a 2-chloro-5-nitrobenzylidene group. The nitro and chloro groups are electron-withdrawing, likely reducing photostability but enhancing electrophilic reactivity.

- Research Findings : Predicted collision cross-section (CCS) values (177.1–186.9 Ų) suggest a more compact structure compared to the anthracene-containing analogue, which may influence diffusion properties in biological systems .

4-(9H-Fluoren-9-yl)-N-(pyridin-4-ylmethylene)piperazin-1-amine

- Molecular Formula : C₂₄H₂₂N₄

- Key Differences : Replaces anthracene with a fluorene group and phenyl with pyridinyl.

- Research Findings : The fluorene group enhances fluorescence quantum yield, but the pyridinyl substitution reduces π-π stacking efficiency in crystal lattices compared to the phenyl group in the parent compound .

Pharmacologically Relevant Analogues

N-[3-(Benzyloxy)benzylidene]-4-(2-chlorobenzyl)piperazin-1-amine

- Molecular Formula : C₂₅H₂₆ClN₃O

- Key Differences : Incorporates a benzyloxy-benzylidene group and a 2-chlorobenzyl substituent.

- Research Findings : The chlorobenzyl group increases lipophilicity (logP ~3.5), suggesting improved blood-brain barrier penetration relative to N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine (logP ~4.2 estimated) .

Critical Analysis of Research Findings

- Photoresponsive Behavior : Anthracene-containing derivatives (e.g., this compound) exhibit superior photodimerization efficiency compared to fluorene or benzylidene analogues, making them candidates for smart materials .

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility but may destabilize crystal lattices, whereas electron-withdrawing groups (e.g., nitro) enhance reactivity at the expense of photostability .

Biological Activity

N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activities, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is C25H23N3, with a molecular weight of approximately 395.46 g/mol. Its structure features an anthracene moiety linked to a piperazine ring substituted with a phenyl group. The synthesis typically involves several key steps that can be optimized based on the availability of starting materials and desired product characteristics.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against various pathogens, including mycobacteria. It has been shown to inhibit the growth of Mycobacterium tuberculosis with promising minimum inhibitory concentration (MIC) values .

- Anticancer Activity : The compound has also been evaluated for its cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). It demonstrated selective cytotoxicity, inducing cell cycle arrest and apoptosis in these cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium spp. | Significant inhibition (MIC < 3.80 μM) | |

| Anticancer | HepG2, MCF-7 | Induced cell cycle arrest, increased apoptosis |

The mechanisms by which this compound exerts its biological effects involve interactions with specific biological targets:

- Antimycobacterial Mechanism : The compound's activity against Mycobacterium tuberculosis is believed to involve binding to ATP synthase, an essential enzyme for ATP production in bacteria. Docking studies have indicated favorable interactions between the compound and conserved amino acids at the binding site .

- Anticancer Mechanism : In cancer cells, the compound appears to induce apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, leading to programmed cell death. The specific structural features of the piperazine ring seem to enhance its binding affinity to cancer-related targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound against various strains of Mycobacterium. Results showed that modifications in the piperazine moiety significantly influenced antimicrobial efficacy, with certain derivatives exhibiting MIC values as low as 11.53 μM against resistant strains .

Case Study 2: Anticancer Potential

In another study focusing on HepG2 and MCF-7 cells, treatment with this compound resulted in a notable increase in apoptosis markers compared to control groups. The IC50 values for these cell lines were found to be 10.10 µg/mL and 5.36 µg/mL respectively, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(9-Anthrylmethylene)-4-phenyl-1-piperazinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via hydrazide-aldehyde condensation. For example, DDQ-promoted oxidative cyclization of benzhydrazides with aldehydes (e.g., anthracene-9-carbaldehyde) yields derivatives like 1,3,4-oxadiazoles. Optimize solvent choice (e.g., acetonitrile), stoichiometry (1:1.2 hydrazide:aldehyde), and reaction time (6–12 hours) to achieve yields >70%. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity by -NMR (anthryl protons at δ 8.2–8.8 ppm) .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : Use UV-Vis spectroscopy to study π→π* transitions (anthracene absorption at 250–400 nm) and fluorescence quenching in coordination complexes. X-ray crystallography (if crystals are obtainable) resolves the imine bond geometry (C=N bond length ~1.28 Å) and planarity of the anthryl moiety. Pair with DFT calculations (B3LYP/6-31G**) to validate electronic transitions and frontier molecular orbitals .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The anthryl-imine group acts as a chelating ligand for transition metals (e.g., Cu(II), Zn(II)). Design metal complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize via molar conductivity (non-electrolytic behavior in DMSO) and EPR (for Cu(II) complexes, gǁ > g⊥). Applications include catalytic studies or photoluminescent materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for metal complexes of this ligand?

- Methodological Answer : Discrepancies in magnetic moments or UV-Vis spectra may arise from solvent polarity or counterion effects. For example, Cu(II) complexes may show d-d transitions at 600–700 nm in DMSO but shift in methanol. Use cyclic voltammetry to assess redox stability (Epa ~0.5 V vs. Ag/AgCl) and correlate with DFT-predicted HOMO-LUMO gaps. Cross-validate with XPS for oxidation state confirmation .

Q. What experimental strategies mitigate instability of the imine bond during long-term storage?

- Methodological Answer : The C=N bond is prone to hydrolysis under humid conditions. Store in airtight containers under inert gas (argon) with desiccants (silica gel). For solutions, use anhydrous DMF or DMSO and avoid prolonged light exposure. Stability studies (TGA/DSC) show decomposition onset at ~200°C, suggesting room-temperature storage is safe if moisture-free .

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

- Methodological Answer : Perform TD-DFT simulations to predict absorption/emission wavelengths. Modify substituents on the phenylpiperazine moiety (e.g., electron-withdrawing groups) to red-shift fluorescence. Validate synthetic derivatives via Stern-Volmer quenching studies with nitroaromatics (e.g., picric acid) to assess sensor potential .

Methodological Challenges and Solutions

Q. Why do crystallographic studies often fail for this compound, and how can this be addressed?

- Solution : The anthryl group’s bulkiness hinders crystal packing. Use mixed-solvent systems (e.g., CHCl₃/hexane) for slow evaporation. Alternatively, co-crystallize with smaller molecules (e.g., acetic acid) to improve lattice stability. If unsuccessful, rely on PXRD and pair distribution function (PDF) analysis for structural insights .

Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.